Win 55212-2
Overview
Description
WIN 55212-2, also known as ®-(+)-WIN 55212, is a synthetic cannabinoid receptor agonist. It is a member of the aminoalkylindole class of compounds and is known for its high affinity for cannabinoid receptors CB1 and CB2. This compound has been extensively studied for its potential therapeutic effects, including its analgesic and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WIN 55212-2 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
WIN 55212-2 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions, particularly at the indole or naphthoyl moieties, can produce a range of analogs with varying affinities for cannabinoid receptors
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically analogs of this compound with modified pharmacological profiles. These analogs are valuable for studying structure-activity relationships and developing new therapeutic agents .
Scientific Research Applications
WIN 55212-2 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound for studying cannabinoid receptor interactions and developing new synthetic cannabinoids.
Biology: this compound is employed in research on the endocannabinoid system, including its role in pain modulation, appetite regulation, and neuroprotection.
Medicine: The compound is investigated for its potential therapeutic effects in conditions such as chronic pain, inflammation, and neurodegenerative diseases.
Industry: This compound is used in the development of new pharmaceuticals and as a tool for studying cannabinoid receptor pharmacology .
Mechanism of Action
WIN 55212-2 exerts its effects by binding to and activating cannabinoid receptors CB1 and CB2. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and regulation of ion channels. These molecular targets and pathways are involved in the compound’s analgesic, anti-inflammatory, and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- WIN 48,098 (Pravadoline)
- WIN 54,461 (6-Bromopravadoline)
- WIN 55,225 (JWH-200)
- WIN 56,098
Uniqueness
WIN 55212-2 is unique among these compounds due to its high affinity and selectivity for both CB1 and CB2 receptors. It also exhibits a dual modulatory function, selectively blocking G protein-coupled inward rectifier potassium channels (GIRK1/2), a feature not described for other typical cannabinoids .
Properties
IUPAC Name |
[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVHOQAKMCMIIM-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C3N1[C@@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894849 | |
Record name | WIN 55,212-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131543-22-1 | |
Record name | Win 55212-2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131543-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Win 55212-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131543221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WIN 55212-2 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13950 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | WIN 55,212-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WIN-55212-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H31GI9502 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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